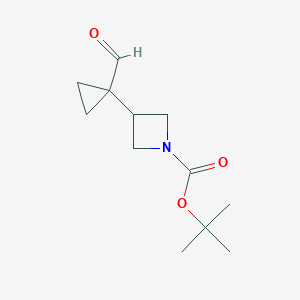![molecular formula C11H20N2O2 B6601502 tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate CAS No. 1221278-55-2](/img/structure/B6601502.png)
tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate: is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.2887 g/mol . This compound is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a bicyclo[3.1.0]hexane ring system. It is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate typically involves the reaction of a bicyclo[3.1.0]hexane derivative with tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate and a suitable amine under basic conditions to form the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate is used as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .
Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug discovery and development .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate involves its interaction with molecular targets through its carbamate and bicyclic structures. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research and drug development .
Comparación Con Compuestos Similares
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (3-aminobicyclo[3.1.0]hexan-6-yl)carbamate
Comparison: tert-Butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. For example, tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate has a different ring system, leading to variations in chemical behavior and applications .
Propiedades
IUPAC Name |
tert-butyl N-(3-amino-6-bicyclo[3.1.0]hexanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-6(12)5-8(7)9/h6-9H,4-5,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDJRCBJBLTNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
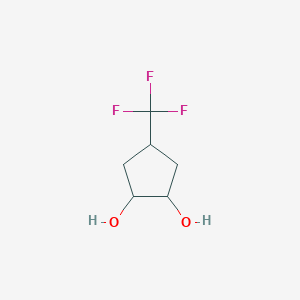
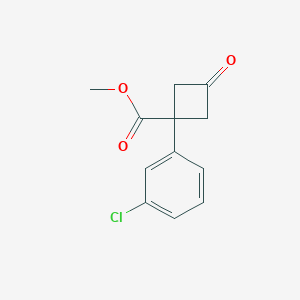
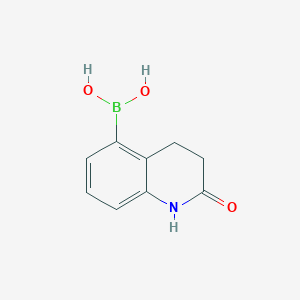
![methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B6601439.png)
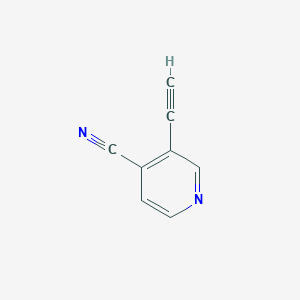
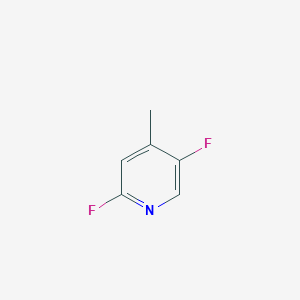
![2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6601455.png)
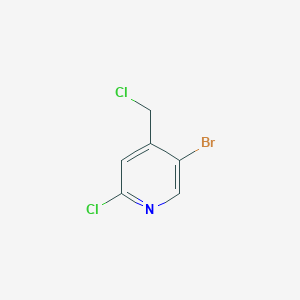
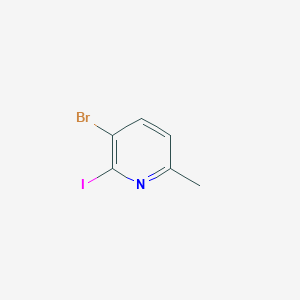
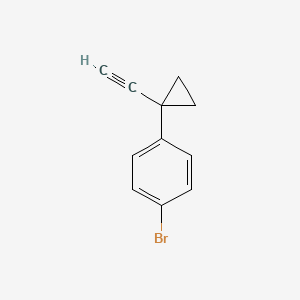
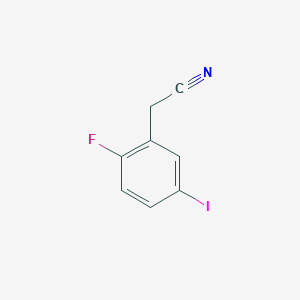
![5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B6601508.png)
![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)
